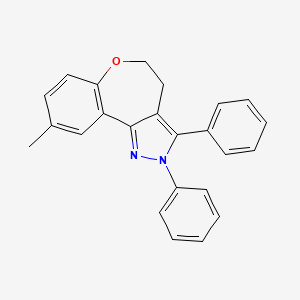
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-2,3-diphenyl-9-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-2,3-diphenyl-9-methyl-: is a complex organic compound characterized by its unique benzoxepine and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-2,3-diphenyl-9-methyl- typically involves multi-step organic reactions. The process often starts with the preparation of the benzoxepine ring, followed by the introduction of the pyrazole moiety. Key steps include cyclization reactions, Friedel-Crafts acylation, and nucleophilic substitution. Reaction conditions may involve the use of catalysts such as Lewis acids, and solvents like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis platforms can also streamline the process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for drug design and development.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a promising candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-2,3-diphenyl-9-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, inhibiting or activating biological pathways. This interaction can lead to various biological effects, including anti-inflammatory or anticancer activities.
Comparación Con Compuestos Similares
- 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl-
- 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl-
Comparison: Compared to similar compounds, 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-2,3-diphenyl-9-methyl- stands out due to its unique substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 9-methyl group, in particular, may enhance its stability and binding affinity.
This compound’s distinct structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
124392-79-6 |
|---|---|
Fórmula molecular |
C24H20N2O |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
9-methyl-2,3-diphenyl-4,5-dihydro-[1]benzoxepino[5,4-c]pyrazole |
InChI |
InChI=1S/C24H20N2O/c1-17-12-13-22-21(16-17)23-20(14-15-27-22)24(18-8-4-2-5-9-18)26(25-23)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3 |
Clave InChI |
WCGPQIKKDRUNLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OCCC3=C(N(N=C32)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















